Cas no 33687-87-5 (Thiophene,2-methoxy-3-methyl-)

Thiophene,2-methoxy-3-methyl- 化学的及び物理的性質
名前と識別子
-
- Thiophene,2-methoxy-3-methyl-
- 2-methoxy-3-methylthiophene
- SCHEMBL827343
- DTXSID00187365
- Thiophene, 2-methoxy-3-methyl-
- 2-methoxy-3-methyl-thiophene
- 33687-87-5
- VLZVRTHPHPXHIK-UHFFFAOYSA-N
-
- インチ: InChI=1S/C6H8OS/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3
- InChIKey: VLZVRTHPHPXHIK-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C)C=CS1
計算された属性
- せいみつぶんしりょう: 128.02964
- どういたいしつりょう: 128.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.5Ų
じっけんとくせい
- 密度みつど: 1.075
- ふってん: 164.6°C at 760 mmHg
- フラッシュポイント: 53.4°C
- 屈折率: 1.518
- PSA: 9.23
Thiophene,2-methoxy-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733647-1g |
2-Methoxy-3-methylthiophene |
33687-87-5 | 98% | 1g |
¥4243.00 | 2024-05-18 | |
Alichem | A169006358-1g |
2-Methoxy-3-methylthiophene |
33687-87-5 | 95% | 1g |
$455.52 | 2023-09-02 |
Thiophene,2-methoxy-3-methyl- 関連文献
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Peng Ji,Xiang Meng,Jing Chen,Feng Gao,Hang Xu,Wei Wang Chem. Sci. 2023 14 3332
Thiophene,2-methoxy-3-methyl-に関する追加情報
Thiophene, 2-methoxy-3-methyl- (CAS No. 33687-87-5): A Comprehensive Overview
The compound Thiophene, 2-methoxy-3-methyl-, also known by its CAS registry number 33687-87-5, is a substituted heterocyclic aromatic compound belonging to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom and four carbon atoms, with various substituents that can influence their chemical properties and applications.
Thiophene, 2-methoxy-3-methyl- features a unique substitution pattern: a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position. This specific arrangement endows the compound with distinct electronic and steric properties, making it a subject of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of thiophene derivatives, including Thiophene, 2-methoxy-3-methyl-, as lead compounds in drug discovery. Their aromatic nature and ability to form diverse interactions with biological targets make them suitable candidates for anticancer, anti-inflammatory, and antimicrobial agents.
Thiophene, 2-methoxy-3-methyl- exhibits interesting chemical reactivity due to the electron-donating methoxy group and the steric hindrance introduced by the methyl group. This combination enhances its stability under certain reaction conditions while also modulating its solubility and bioavailability.
The synthesis of Thiophene, 2-methoxy-3-methyl- can be achieved through various routes, including the Stoltz reaction, which allows for the formation of thiophenes with high regioselectivity. This method has been widely adopted in academic and industrial settings due to its efficiency and scalability.
Recent advancements in the study of Thiophene, 2-methoxy-3-methyl- have focused on its potential as a building block for complex molecules. Researchers have explored its use in the construction of heterocyclic frameworks, which are essential components of many bioactive compounds.
Experimental data has shown that Thiophene, 2-methoxy-3-methyl- displays significant pharmacokinetic properties, including good oral absorption and metabolic stability. These attributes make it a promising candidate for further exploration in the development of targeted therapies.
Furthermore, Thiophene, 2-methoxy-3-methyl- has been investigated as a potential photosensitizer in photodynamic therapy (PDT). Its ability to absorb light in the visible spectrum and generate reactive oxygen species makes it a valuable candidate for anticancer applications.
Recent collaborative efforts between academia and industry have led to the discovery of novel pathways involving Thiophene, 2-methoxy-3-methyl-. These studies have expanded our understanding of its role in drug design and its potential as a versatile intermediate in chemical synthesis.
In conclusion, Thiophene, 2-methoxy-3-methyl- (CAS No. 33687-87-5) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique substitution pattern, coupled with its favorable chemical and biological properties, positions it as a key player in modern biomedical research.
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